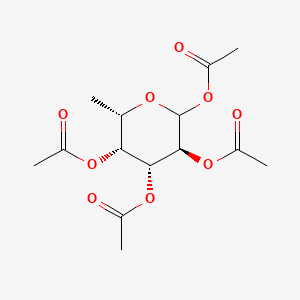

霉酚酸酰基-β-D-葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule with potential biological significance. Its synthesis and analysis involve advanced organic chemistry techniques, including palladium-catalyzed reactions, X-ray crystallography, and density functional theory (DFT) calculations.

Synthesis Analysis

Research indicates a variety of methods for synthesizing complex molecules with benzofuran cores. A notable method involves palladium-catalyzed dearomative arylation and oxidation reactions, which offer a reliable approach for synthesizing a wide range of compounds efficiently (Zhu et al., 2023). Additionally, reactions between penicillin-derived compounds and ethyl diazoacetate, leading to tricyclic products, exemplify the complexity and creativity in modern synthetic organic chemistry (Mara et al., 1982).

Molecular Structure Analysis

The molecular structure of similar complex molecules has been elucidated using techniques like single-crystal X-ray crystallography. For instance, the structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, highlighting the molecule's intricate hydrogen bonding and crystal packing (Manolov et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives are varied, reflecting the molecule's reactivity and potential for further transformation. Research has explored the synthesis and properties of molecules with methoxy and cyano groups, indicating unique characters in luminescence properties (Kim et al., 2021). Additionally, the reactions of 3‐oxo‐2,3‐dihydrobenzofuran with alkyl propenoates have been studied, leading to the synthesis of pyran derivatives and highlighting the influence of substituents on reaction outcomes (Mérour & Cossais, 1991).

Physical Properties Analysis

The physical properties of compounds with benzofuran cores and their derivatives have been characterized through spectral analysis, quantum studies, and thermodynamic properties analysis. These analyses provide insights into the stability, reactivity, and potential applications of these molecules (Halim & Ibrahim, 2022).

Chemical Properties Analysis

Further studies have delved into the functionalization and analysis of benzofuran derivatives, exploring their antimicrobial and antioxidant activities. This research demonstrates the potential biomedical applications of these compounds, focusing on their functional properties rather than drug use or dosage (Rangaswamy et al., 2017).

科学研究应用

免疫抑制方案

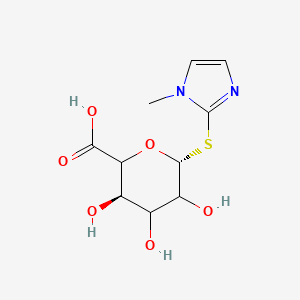

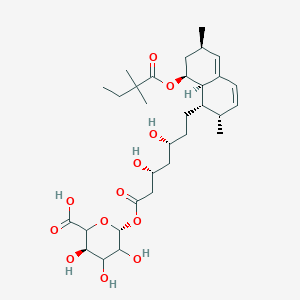

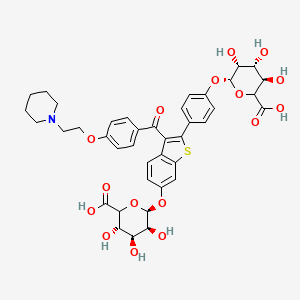

霉酚酸酰基-β-D-葡萄糖苷是前药霉酚酸莫菲替的活性部分 {svg_1}. 它广泛用于肾脏、肝脏或心脏移植后的免疫抑制方案 {svg_2}.

代谢研究

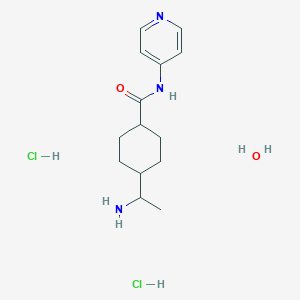

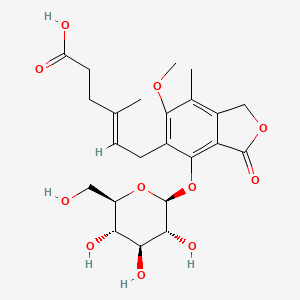

该化合物主要代谢为无活性的7-O-葡萄糖醛酸苷 (MPAG) {svg_3}. 一小部分转化为药理活性酰基葡萄糖醛酸苷 (AcMPAG) {svg_4}. 这些代谢物最终通过肾脏排出 {svg_5}.

与肾脏有机阴离子转运体的相互作用

霉酚酸酰基-β-D-葡萄糖苷及其代谢物与肾脏有机阴离子转运体 hOAT1 和 hOAT3 强烈相互作用 {svg_6}. 这种相互作用可能会干扰抗病毒药物、皮质醇和其他有机阴离子的肾脏分泌 {svg_7}.

环境安全

由于其潜在的环境影响,建议避免释放到环境中 {svg_8}. 应遵循适当的处理和处置方法 {svg_9}.

研究材料

该化合物可从各种供应商处购买用于研究目的 {svg_10}. 它被用于包括生命科学、材料科学、化学合成、色谱、分析等在内的多个研究领域 {svg_11}.

作用机制

Target of Action

It is a metabolite of mycophenolic acid , which is known to inhibit de novo purine biosynthesis . This suggests that Mycophenolic Acid Acyl-beta-D-glucoside may have similar targets.

Mode of Action

Mycophenolic acid is a potent immunosuppressant that inhibits de novo purine biosynthesis , which is crucial for the proliferation of immune cells.

Biochemical Pathways

Mycophenolic Acid Acyl-beta-D-glucoside is involved in the phase II metabolism of Mycophenolic acid . This suggests that it may play a role in the biochemical pathways related to the metabolism and excretion of Mycophenolic acid.

Pharmacokinetics

The acyl glucuronide minor metabolite has a pharmacological activity similar to mycophenolic acid . This suggests that Mycophenolic Acid Acyl-beta-D-glucoside may have similar ADME properties.

Result of Action

Given its relationship to mycophenolic acid, it may share similar effects, such as immunosuppression .

属性

IUPAC Name |

[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O11/c1-10(5-7-15(25)34-23-20(29)19(28)18(27)14(8-24)33-23)4-6-12-17(26)16-13(9-32-22(16)30)11(2)21(12)31-3/h4,14,18-20,23-24,26-29H,5-9H2,1-3H3/b10-4+/t14?,18-,19?,20?,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDAVVIRONUCLX-QGUVHLNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3C(C([C@@H](C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)